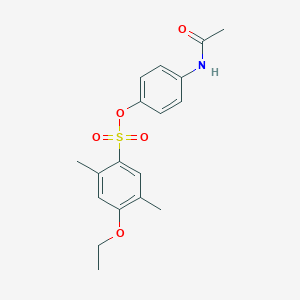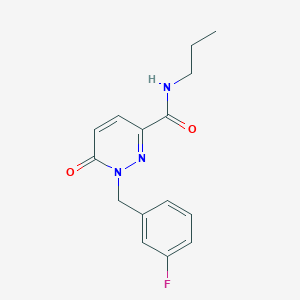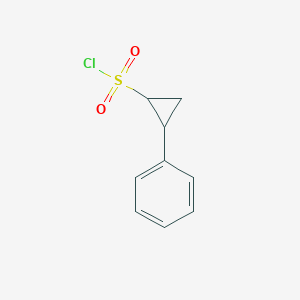
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate is a complex organic compound that features a combination of cyano, ester, and hydrazone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-(morpholinosulfonyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins or enzymes, altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine derivatives: Compounds such as morpholine, morpholino nucleosides, and phosphorodiamidate morpholino oligomers share structural similarities with (E)-ethyl 2-cyano-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)acetate.
Hydrazone derivatives: Compounds like benzaldehyde hydrazone and acetone hydrazone have similar hydrazone functional groups.
Uniqueness
This compound is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-cyano-2-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-2-24-15(20)14(11-16)18-17-12-4-3-5-13(10-12)25(21,22)19-6-8-23-9-7-19/h3-5,10,17H,2,6-9H2,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRXQOUNUHNTJ-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)

![1-(2-fluorophenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2609835.png)


![3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2609839.png)



![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)

![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)

